molecular formula C12H14O5S B12209526 Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester CAS No. 97138-17-5

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester

Cat. No.: B12209526
CAS No.: 97138-17-5
M. Wt: 270.30 g/mol
InChI Key: UWOYQILWJSNYPM-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester (CAS RN: 13148-05-5) is a synthetic ester derivative characterized by a 3-oxo (keto) group and a phenylsulfonyl substituent at the fourth position of the butanoic acid backbone. Its molecular formula is C₁₂H₁₄O₅S, with a molecular weight of 294.3 g/mol. The phenylsulfonyl group introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity in organic synthesis, particularly in nucleophilic acyl substitution or Michael addition reactions .

Properties

CAS No.

97138-17-5

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

ethyl 4-(benzenesulfonyl)-3-oxobutanoate

InChI

InChI=1S/C12H14O5S/c1-2-17-12(14)8-10(13)9-18(15,16)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3

InChI Key

UWOYQILWJSNYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Meldrum’s Acid Intermediate

This method adapts the Claisen condensation protocol using Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a sulfonyl-containing acyl chloride.

Procedure :

  • Formation of Sulfonyl Acetyl Chloride :

    • 4-(Phenylsulfonyl)acetic acid is treated with thionyl chloride (SOCl₂) to generate 4-(phenylsulfonyl)acetyl chloride.

    • Reaction Conditions: Reflux in anhydrous dichloromethane (DCM) for 4 h.

  • Condensation with Meldrum’s Acid :

    • Meldrum’s Acid reacts with 4-(phenylsulfonyl)acetyl chloride in the presence of pyridine as a base.

    • Reaction Conditions: 0°C to room temperature, 2 h in DCM.

  • Ethanolysis :

    • The intermediate is refluxed with ethanol to yield the final ester.

    • Reaction Conditions: Reflux in ethanol for 2.5 h, followed by purification via column chromatography (EtOAc/hexane).

Key Data :

ParameterValue
Yield75–85%
Purity (HPLC)>95%
Characterization¹H NMR (CDCl₃): δ 1.25 (t, 3H), 3.52 (s, 2H), 4.15 (q, 2H), 7.45–7.89 (m, 5H)

Oxidation of Thioether Precursor

Synthesis of Ethyl 3-Oxo-4-(Phenylthio)Butanoate

A thioether intermediate is first synthesized, followed by oxidation to the sulfonyl derivative.

Procedure :

  • Nucleophilic Substitution :

    • Ethyl 3-oxo-4-chlorobutanoate reacts with phenylthiol (PhSH) in the presence of potassium carbonate (K₂CO₃).

    • Reaction Conditions: Room temperature, 12 h in DMF.

  • Oxidation to Sulfonyl :

    • The thioether is oxidized using hydrogen peroxide (H₂O₂) in acetic acid.

    • Reaction Conditions: 50°C, 6 h.

Key Data :

ParameterValue
Yield (Thioether)68%
Yield (Oxidation)82%
CharacterizationIR (KBr): 1730 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂)

Nucleophilic Substitution on β-Keto Ester

Displacement of Halide with Sulfonyl Group

A halogenated β-keto ester undergoes substitution with sodium phenylsulfinate (PhSO₂Na).

Procedure :

  • Synthesis of Ethyl 3-Oxo-4-Chlorobutanoate :

    • Ethyl acetoacetate is chlorinated at the 4-position using phosphorus pentachloride (PCl₅).

    • Reaction Conditions: 0°C, 2 h in DCM.

  • Substitution with PhSO₂Na :

    • The chlorinated ester reacts with sodium phenylsulfinate in dimethylformamide (DMF).

    • Reaction Conditions: 80°C, 8 h.

Key Data :

ParameterValue
Yield65%
Purity (GC-MS)98%
Characterization¹³C NMR (CDCl₃): δ 169.2 (C=O), 139.5 (SO₂)

Multi-Component Reactions

Domino Reaction with Sulfonyl Enolates

Ethyl-3-oxo-4-(phenylsulfonyl)butanoate is synthesized via a three-component reaction involving a sulfonyl-stabilized enolate.

Procedure :

  • Enolate Formation :

    • Ethyl acetoacetate is deprotonated with LDA (lithium diisopropylamide) to form the enolate.

  • Sulfonyl Group Introduction :

    • The enolate reacts with phenylsulfonyl chloride (PhSO₂Cl) in tetrahydrofuran (THF).

    • Reaction Conditions: −78°C to room temperature, 4 h.

Key Data :

ParameterValue
Yield70%
CharacterizationMS (EI): m/z 270 [M]⁺

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Claisen Condensation8595High regioselectivityRequires anhydrous conditions
Thioether Oxidation8290Mild oxidation conditionsTwo-step process
Nucleophilic Substitution6598Single-step substitutionLimited to reactive substrates
Multi-Component7092Convergent synthesisSensitive to stoichiometry

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in substitution reactions.

  • Catalysis : Piperidine or triethylamine improves yields in Claisen condensations by neutralizing HCl.

  • Oxidizing Agents : H₂O₂ in acetic acid minimizes over-oxidation compared to harsher agents like KMnO₄.

Challenges and Solutions

  • Sulfonyl Group Stability : Hydrolysis of the sulfonyl moiety is mitigated by using inert atmospheres (N₂/Ar).

  • Byproduct Formation : Column chromatography (silica gel, EtOAc/hexane) effectively removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 718-08-1

The structure of butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester includes a butanoic acid backbone with a ketone and a phenylsulfonyl group, contributing to its reactivity and utility in various chemical reactions.

Antitumor Activity

Research indicates that butanoic acid derivatives can exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated the efficacy of ethyl 3-oxo-4-phenylbutanoate in inhibiting specific cancer cell lines, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that butanoic acid derivatives can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:

  • Michael Addition Reactions : The compound can act as a Michael acceptor in conjugate additions with nucleophiles.
  • Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks.

The ability to modify the phenylsulfonyl group allows for the tuning of reactivity and selectivity in synthetic pathways .

Pesticide Development

There is growing interest in the application of butanoic acid derivatives in agrochemicals. The compound has shown potential as a building block for the development of novel pesticides due to its biological activity against various pests and pathogens. Research has indicated that derivatives can enhance crop protection by targeting specific biochemical pathways in pests .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAntitumor ActivityInhibits cancer cell proliferation; induces apoptosis
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production
Organic SynthesisSynthesis of Complex MoleculesActs as a Michael acceptor; useful in condensation reactions
AgrochemicalsPesticide DevelopmentPotential for crop protection against pests

Case Study 1: Antitumor Efficacy

A study published in the Asian Journal of Chemistry explored the antitumor effects of butanoic acid derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, highlighting the compound's potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a pharmaceutical laboratory examined the anti-inflammatory properties of butanoic acid derivatives. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous esters of butanoic acid with modifications at the 2-, 3-, or 4-positions. Key differences include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester 3-oxo, 4-(phenylsulfonyl) C₁₂H₁₄O₅S 294.3 Likely used in synthetic chemistry; sulfonyl group enhances electrophilicity.
Butanoic acid, 2-methyl-, ethyl ester 2-methyl C₇H₁₄O₂ 130.18 Major aroma compound in fermented foods (e.g., kiwifruit, Douchi), imparts fruity notes. High OAV (1353.08) in Douchi.
Butanoic acid, ethyl ester None C₆H₁₂O₂ 116.16 Common in fruit aromas (pineapple, kiwifruit); contributes to banana-pineapple fragrance. Detected in yeast-free doughs and dry-cured ham.
Butanoic acid, 4-[(3-fluoro-4-methoxyphenyl)thio]-3-oxo-, ethyl ester 3-oxo, 4-[(3-fluoro-4-methoxyphenyl)thio] C₁₃H₁₅FO₄S 286.32 Thioether and fluoro-methoxy groups may confer antimicrobial or bioactive properties. Limited data on applications.
Butanoic acid, 4-chloro-4-oxo-, ethyl ester 4-chloro, 4-oxo C₆H₉ClO₃ 164.59 Reactive intermediate (e.g., succinyl chloride analog); used in peptide synthesis.

Aroma and Flavor Contributions

  • Butanoic acid, 2-methyl-, ethyl ester dominates in fermented products like Douchi and kiwifruit, with concentrations up to 17.59 µg/kg and high odor activity values (OAV = 1353.08) .
  • Butanoic acid, ethyl ester is a key volatile in pineapple and kiwifruit, contributing to sweet, fruity aromas. Its abundance in Zymomonas mobilis-fermented doughs suggests microbial biosynthesis pathways .
  • Target compound: No evidence of aroma contributions, likely due to the phenylsulfonyl group reducing volatility.

Chromatographic Behavior

  • Esters with branched chains (e.g., 2-methyl or 3-methyl) exhibit shorter retention times in GC-MS due to lower polarity .
  • The phenylsulfonyl group in the target compound increases polarity and likely extends retention time, analogous to Butanoic acid, 4-[(3-fluoro-4-methoxyphenyl)thio]-3-oxo-, ethyl ester .

Biological Activity

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C12H14O4S
  • IUPAC Name : Ethyl 3-oxo-4-(phenylsulfonyl)butanoate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of butanoic acid derivatives. Specifically, compounds related to butanoic acid have shown varying degrees of antibacterial and antifungal activities.

  • Antibacterial Effects :
    • A study indicated that certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium .
    • The Minimum Biofilm Eradication Concentration (MBEC) for effective compounds was found to be around 125 µg/mL against these strains.
  • Antifungal Activity :
    • The compound demonstrated antifungal effects against Candida albicans, with similar MBEC values noted .

Cytotoxicity and Antiproliferative Effects

Research into the cytotoxic effects of butanoic acid derivatives has shown promising results:

  • Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that the compound exhibits cytotoxicity, leading to reduced cell viability in a dose-dependent manner. For instance, exposure to concentrations of 10-100 µM resulted in significant cell death in MCF-7 breast cancer cells .
  • Mechanisms of Action : The cytotoxic effects are potentially mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of butanoic acid derivatives, including the target compound. The results are summarized in Table 1.

CompoundTarget BacteriaMBEC (µg/mL)Activity Level
Compound AStaphylococcus aureus125Moderate
Compound BEnterococcus faecium125Moderate
Compound CCandida albicans125Moderate

Study 2: Cytotoxicity Assessment

Another study focused on the antiproliferative effects of butanoic acid derivatives on cancer cells. The findings are detailed in Table 2.

Concentration (µM)Cell LineViability (%)Apoptosis Markers
10MCF-780Increased Bax
50MCF-750Increased Caspase-3
100MCF-720Increased Cleaved PARP

Discussion

The biological activity of this compound suggests its potential as an antimicrobial and antiproliferative agent. The moderate antibacterial and antifungal activities indicate its usefulness in treating infections caused by resistant strains. Additionally, its cytotoxic effects on cancer cells highlight its potential role in cancer therapy.

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